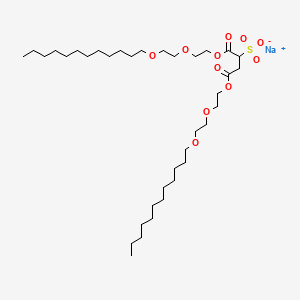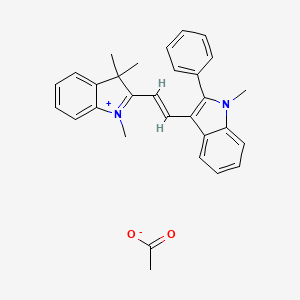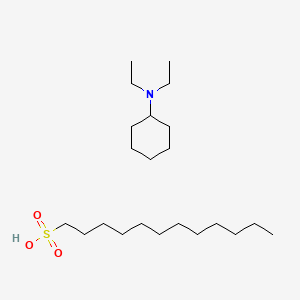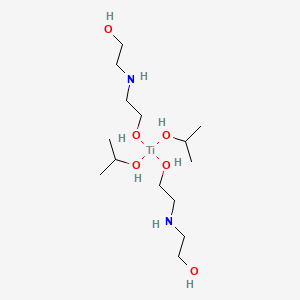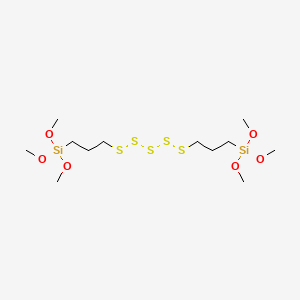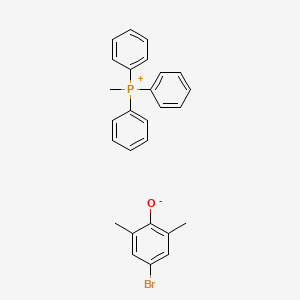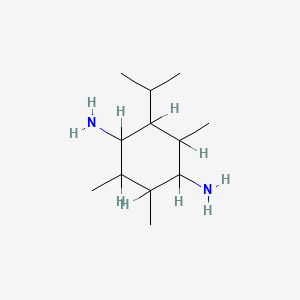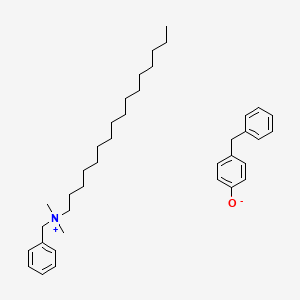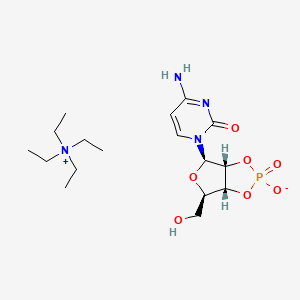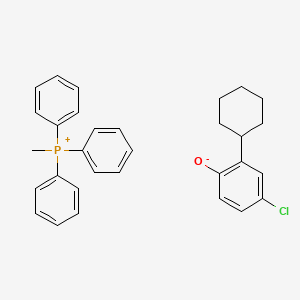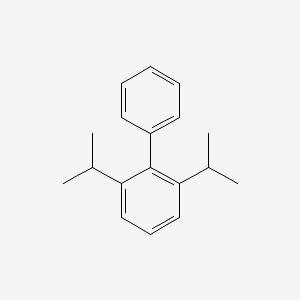
2,6-Diisopropylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diisopropylbiphenyl is an organic compound with the molecular formula C18H22 It is a biphenyl derivative where two isopropyl groups are attached to the 2 and 6 positions of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylbiphenyl typically involves the alkylation of biphenyl with isopropyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where biphenyl reacts with isopropyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes. For instance, the oxidation of 4,4’-diisopropylbiphenyl using copper(II) chloride and tetrabutylammonium bromide as catalysts has been investigated . This method involves the use of oxygen as the oxidant and is carried out at elevated temperatures and pressures to achieve high yields.
化学反应分析
Types of Reactions: 2,6-Diisopropylbiphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as copper(II) chloride and tetrabutylammonium bromide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced.
Major Products:
Oxidation: The major products of oxidation include hydroperoxides, alcohols, and ketones.
Reduction: Reduction typically yields the corresponding dihydro derivatives.
Substitution: Substitution reactions yield various halogenated or alkylated biphenyl derivatives.
科学研究应用
2,6-Diisopropylbiphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and nanocomposites.
作用机制
The mechanism of action of 2,6-Diisopropylbiphenyl involves its interaction with various molecular targets. For instance, in catalytic processes, it acts as a ligand that coordinates with metal centers, influencing the reactivity and selectivity of the catalyst. The steric and electronic effects of the isopropyl groups play a crucial role in determining the compound’s behavior in chemical reactions .
相似化合物的比较
2,6-Diisopropylnaphthalene: Similar in structure but with a naphthalene core instead of biphenyl.
2,6-Diisopropylphenol: Known for its use as an anesthetic (propofol) and has similar steric properties.
Uniqueness: 2,6-Diisopropylbiphenyl is unique due to its biphenyl core, which provides a rigid and planar structure, making it suitable for applications in materials science and catalysis. The presence of isopropyl groups enhances its solubility and reactivity compared to other biphenyl derivatives .
属性
CAS 编号 |
262606-64-4 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
2-phenyl-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C18H22/c1-13(2)16-11-8-12-17(14(3)4)18(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |
InChI 键 |
MLFWXVRBZVVUTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


